molecular formula C9H13ClN2 B14852345 5-Tert-butyl-2-(chloromethyl)pyrimidine

5-Tert-butyl-2-(chloromethyl)pyrimidine

Cat. No.: B14852345
M. Wt: 184.66 g/mol
InChI Key: RQEVRAMVCCKYJM-UHFFFAOYSA-N
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Description

5-Tert-butyl-2-(chloromethyl)pyrimidine is a pyrimidine derivative featuring a tert-butyl group at position 5 and a chloromethyl (-CH₂Cl) substituent at position 2 of the aromatic heterocyclic ring.

  • Molecular Formula: C₉H₁₃ClN₂ (calculated based on analogous structures) .
  • Molecular Weight: ~184.67 g/mol (estimated by adjusting for substituent differences in ) .
  • Key Features:
    • The tert-butyl group enhances steric bulk and electron-donating inductive effects.
    • The chloromethyl group enables nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

5-tert-butyl-2-(chloromethyl)pyrimidine

InChI

InChI=1S/C9H13ClN2/c1-9(2,3)7-5-11-8(4-10)12-6-7/h5-6H,4H2,1-3H3

InChI Key

RQEVRAMVCCKYJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=C(N=C1)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-2-(chloromethyl)pyrimidine typically involves the chloromethylation of 5-tert-butylpyrimidine. This can be achieved using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) under reflux conditions. The reaction proceeds as follows:

5-Tert-butylpyrimidine+MOMClZnCl25-Tert-butyl-2-(chloromethyl)pyrimidine\text{5-Tert-butylpyrimidine} + \text{MOMCl} \xrightarrow{\text{ZnCl}_2} \text{5-Tert-butyl-2-(chloromethyl)pyrimidine} 5-Tert-butylpyrimidine+MOMClZnCl2​​5-Tert-butyl-2-(chloromethyl)pyrimidine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of alternative chloromethylating agents and catalysts may be explored to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-2-(chloromethyl)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyrimidine derivatives.

Scientific Research Applications

5-Tert-butyl-2-(chloromethyl)pyrimidine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of new therapeutic agents, particularly in the field of antiviral and anticancer research.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-2-(chloromethyl)pyrimidine depends on its specific application. In general, the compound can act as an alkylating agent, introducing the chloromethyl group into target molecules. This can lead to the formation of covalent bonds with nucleophilic sites in biological macromolecules, potentially altering their function. The molecular targets and pathways involved vary depending on the specific context of its use.

Comparison with Similar Compounds

2-Chloro-5-(tert-butyl)pyrimidine (CAS: 156777-81-0)

Key Differences :

  • Substituent at Position 2 : Chlorine atom (Cl) vs. chloromethyl (-CH₂Cl).
  • Reactivity : The chloro group is less reactive in nucleophilic substitutions compared to chloromethyl, which is more electrophilic .
  • Molecular Weight : 170.64 g/mol (C₈H₁₁ClN₂) .

2-(Chloromethyl)-5-methylpyrimidine

Key Differences :

  • Substituent at Position 5 : Methyl (-CH₃) vs. tert-butyl.
  • Molecular Weight : 142.59 g/mol (C₆H₇ClN₂) .
  • Electronic Effects : Methyl’s weaker electron-donating nature reduces ring electron density compared to tert-butyl.

5-Tert-butyl-2-(chloromethyl)oxazole (CAS: 224441-73-0)

Key Differences :

  • Heterocyclic Core : Oxazole (5-membered ring with O and N) vs. pyrimidine (6-membered ring with two N atoms).
  • Boiling Point : 38–40°C, significantly lower than pyrimidine derivatives due to reduced molecular size and ring aromaticity .
  • Molecular Weight: 173.64 g/mol (C₈H₁₂ClNO) .
  • Applications : Oxazole derivatives are often explored in agrochemicals, whereas pyrimidines are more common in pharmaceuticals.

4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Key Differences :

  • Ring System : Fused pyrazolopyrimidine vs. simple pyrimidine.
  • Synthesis : Synthesized via POCl₃ treatment with 83% yield, highlighting efficient chlorination methodologies .
  • Reactivity : Dual chloro groups enhance electrophilicity, enabling cross-coupling reactions for drug discovery .

2-Amino-5-(chloromethyl)pyrimidine Hydrochloride (CAS: 120747-86-6)

Key Differences :

  • Substituent at Position 2: Amino (-NH₂) vs. chloromethyl.
  • Reactivity: The amino group facilitates condensation or acylation reactions, while chloromethyl focuses on alkylation .
  • Molecular Weight : 180.03 g/mol (C₅H₇Cl₂N₃) .

Table 1: Structural and Property Comparison

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
5-Tert-butyl-2-(chloromethyl)pyrimidine C₉H₁₃ClN₂ ~184.67 5-tert-butyl, 2-chloromethyl High steric bulk, reactive CH₂Cl group
2-Chloro-5-(tert-butyl)pyrimidine C₈H₁₁ClN₂ 170.64 5-tert-butyl, 2-Cl Stable, low nucleophilicity
2-(Chloromethyl)-5-methylpyrimidine C₆H₇ClN₂ 142.59 5-methyl, 2-chloromethyl Higher solubility, lower steric hindrance
5-Tert-butyl-2-(chloromethyl)oxazole C₈H₁₂ClNO 173.64 Oxazole core Low boiling point (38–40°C)

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